![molecular formula C15H22N6O2 B3017129 3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-89-0](/img/structure/B3017129.png)
3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a derivative of triazine-dione, which is a class of heterocyclic compounds. These compounds are known for their diverse chemical properties and potential applications in various fields such as pharmaceuticals and agrochemicals. The specific compound mentioned includes tetramethyl and methylpropyl groups, which suggests modifications that could impact its physical and chemical properties.
Synthesis Analysis
The synthesis of related triazine-dione compounds involves cyclodimerization and cycloaddition reactions. For instance, annulated 1,3,5-triazine-2,4(1H,3H)-diones are synthesized through a 4π+2π cyclodimerization of heterocyclic heterocumulenes, which are generated from partially cyclic 1,3-diaza-1,3-butadienes by a 2π+2π cycloaddition reaction with phenyl isocyanate or phenyl isothiocyanate . Similarly, 3-alkyl-5,6,7,8-tetrahydro-s-triazolo[4,3-b][1,2,4]triazine-6,7-diones are prepared from 4,5-diamino-1,2,4-triazoles and diethyl oxalate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazine-diones is characterized by a triazine ring fused with two ketone groups. The presence of alkyl groups, as seen in the compound being analyzed, can influence the electron distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with other molecules. The exact structure would require further analysis, such as spectroscopy or X-ray crystallography, to determine the position of the substituents and the overall conformation of the molecule.
Chemical Reactions Analysis
Triazine-diones can undergo various chemical reactions due to the presence of reactive sites within the molecule. The ketone groups can be involved in nucleophilic addition reactions, while the triazine ring can participate in substitution reactions. The synthesis methods mentioned in the papers indicate that these compounds can react with isocyanates and isothiocyanates to form cyclic structures , and with amines to form guanidines . These reactions are crucial for the formation of the triazine-dione core and its derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine-diones are influenced by their molecular structure. The introduction of alkyl groups can increase the hydrophobicity of the molecule, which may affect its solubility in various solvents. The melting and boiling points, as well as the stability of the compound, are determined by the intermolecular forces present, which are in turn affected by the molecular structure. The electronic properties, such as UV absorption and fluorescence, can also be altered by the substitution pattern on the triazine ring. These properties are essential for the practical applications of the compound and would require empirical determination for the specific compound being analyzed.
Scientific Research Applications
Syntheses and Biological Activities
- Synthesis and Antitumor Activity : A study by Ueda et al. (1987) explored the synthesis of novel heterocycles related to the compound, including their antitumor activities. The research highlighted the potential of these compounds in treating leukemia and their vascular relaxing effects (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Structural Analysis and Properties
- Structural and Tautomeric Studies : Klyuev et al. (1986) conducted x-ray structural analysis on a tetrazole derivative of the compound. They investigated its tautomeric equilibrium and proposed analytical criteria for identifying its forms in various phases (Klyuev, Aleksandrov, Azev, Sidorov, & Esipov, 1986).
Reactivity and Chemical Behavior
Investigation of Reactivity : Forfar et al. (1998) explored the reactivity of a structurally similar compound, leading to the development of various methylated compounds and oxazolotriazin diones (Forfar, Bourgeois, & Jarry, 1998).
Synthesis from Triazine Diones : Research by Traynor and Wibberley (1974) involved the synthesis of pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones from triazine diones, contributing to the understanding of the synthesis pathways and reactions of these compounds (Traynor & Wibberley, 1974).
Applications in Antiviral and Antibacterial Research
Antiviral Activity of Nucleosides and Nucleotides : Kim et al. (1978) described the synthesis of nucleoside and nucleotide analogues of the compound, with a focus on their antiviral activities against various viruses (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).
Novel Biocidal Polymer : A study by Sun, Chen, and Worley (1996) explored the modification of commercial polystyrene with triazine dione moieties, leading to a novel polymer with biocidal properties (Sun, Chen, & Worley, 1996).
properties
IUPAC Name |
3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-8(2)7-20-14-16-12-11(21(14)10(4)9(3)17-20)13(22)19(6)15(23)18(12)5/h8,10H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSOWZBRDJQUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

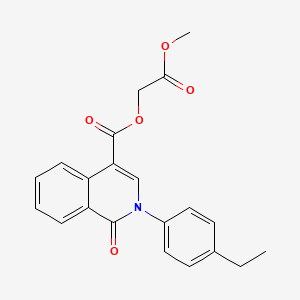
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017049.png)
![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)
![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)
![N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3017052.png)
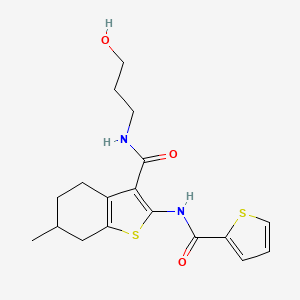
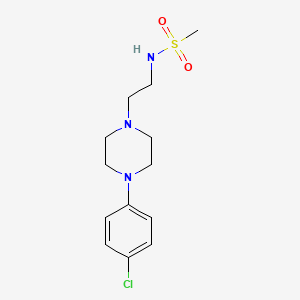
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3017056.png)
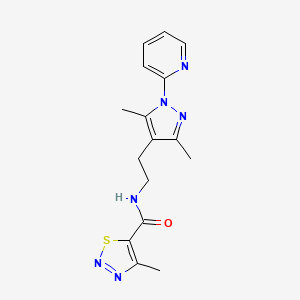
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone](/img/structure/B3017060.png)

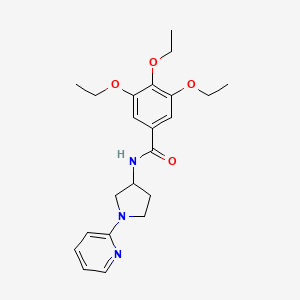
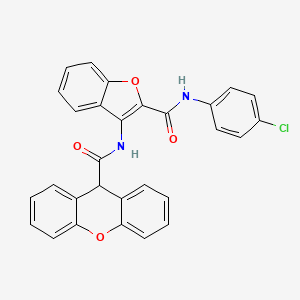
![{4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine](/img/structure/B3017069.png)